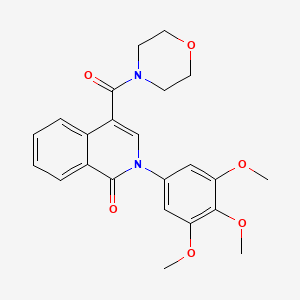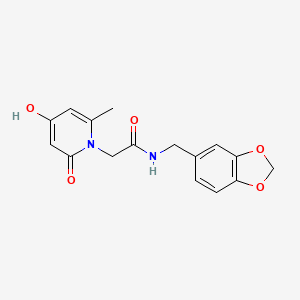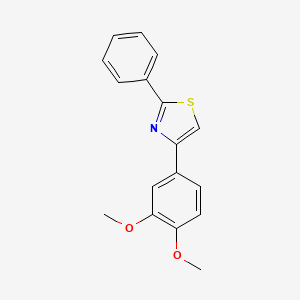
1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include the following steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with a methoxy-substituted pyridazine derivative.
Thiazole Ring Formation: The thiazole ring is incorporated through a cyclization reaction involving a thioamide and an α-haloketone.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperidine and thiazole rings using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridazine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the amide bond can be reduced to form an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.
Comparison with Similar Compounds
1-(6-Methoxypyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide analogs: These compounds have similar structures but may have different substituents on the pyridazine, thiazole, or piperidine rings.
Other Piperidine Derivatives: Compounds with a piperidine core but different functional groups or ring systems.
Uniqueness: this compound is unique due to its specific combination of the pyridazine, thiazole, and piperidine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H17N5O2S |
|---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H17N5O2S/c1-21-12-5-4-11(17-18-12)19-7-2-3-10(9-19)13(20)16-14-15-6-8-22-14/h4-6,8,10H,2-3,7,9H2,1H3,(H,15,16,20) |
InChI Key |
DKYUIQRNYWKEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12175501.png)



![N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175525.png)
![3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B12175530.png)
![Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12175531.png)
![3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12175541.png)
![N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12175547.png)
![3-[2-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B12175557.png)


![1-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B12175574.png)
![N-(2,4-dichlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12175577.png)
